![molecular formula C18H17BrN2O3S3 B2921127 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-69-5](/img/structure/B2921127.png)
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using a specific method and has shown promising results in various research studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The thiazole nucleus of this compound has been studied for its potential in combating antimicrobial resistance. Research indicates that derivatives of thiazole compounds exhibit significant activity against bacterial (both Gram-positive and Gram-negative) and fungal species. This is achieved by blocking the biosynthesis of certain bacterial lipids or through other mechanisms .
Antiproliferative Agents
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide derivatives have shown promise as antiproliferative agents, particularly in the context of cancer research. They have been evaluated for their in vitro activity against cancer cell lines, such as the human breast adenocarcinoma cell line (MCF7), and have demonstrated potential in inhibiting the uncontrolled growth of cells .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. Compounds with a thiazole nucleus have been subjected to molecular docking to predict their binding modes and affinities towards specific receptors. These studies help in rational drug design and can lead to the development of more effective therapeutic agents .
Tuberculosis Drug Research
The compound has gained attention for its potential as a new tuberculosis drug. Its derivatives are being explored for their efficacy in treating tuberculosis, which remains a significant global health challenge.
Pharmacological Studies
Pharmacological activities of thiazole derivatives are being extensively studied. The compound’s derivatives have shown various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. These studies contribute to the discovery and development of new molecules with novel modes of action for treating microbial infections and malignancies .
Drug Resistance Research
The rise of drug-resistant pathogens and cancerous cells has made it imperative to find new therapeutic strategies. Thiazole derivatives, including N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide, are part of ongoing research efforts to develop new molecules that can overcome resistance mechanisms and provide effective treatment options .
Wirkmechanismus
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
It is known that similar compounds have shown to affect various biochemical pathways leading to their antimicrobial and antiproliferative activities .
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S3/c1-12-4-6-13(7-5-12)27(23,24)10-2-3-17(22)21-18-20-14(11-25-18)15-8-9-16(19)26-15/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFTYDOEKRKFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.